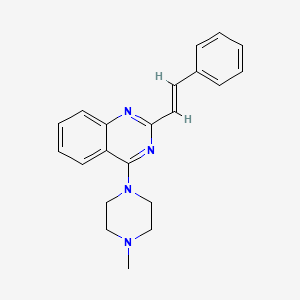
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline, also known as MPPQ, is a quinazoline derivative that has been extensively studied for its potential use in various scientific research applications. MPPQ is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a wide range of physiological processes, including learning and memory, inflammation, and pain perception.
科学的研究の応用
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline is in the field of neuroscience, where it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline has also been studied for its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease, as well as chronic pain conditions.
作用機序
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain and peripheral tissues. By blocking the activity of the α7 receptor, 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline can modulate a wide range of physiological processes, including inflammation, pain perception, and cognitive function.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokine production, and the reduction of oxidative stress. In animal models, 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline has been shown to improve cognitive function and memory, reduce inflammation and pain perception, and improve overall health and wellbeing.
実験室実験の利点と制限
One of the major advantages of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline is its selectivity for the α7 receptor, which allows for precise modulation of physiological processes without affecting other receptors or pathways. However, one limitation of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of other neurological and inflammatory disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, further research is needed to fully understand the safety and toxicity profile of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline, as well as its potential interactions with other drugs and medications.
合成法
The synthesis of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline involves the condensation of 4-methylpiperazine and 2-phenylacetaldehyde, followed by the cyclization of the resulting intermediate with 2-aminobenzophenone. The reaction yields 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline as a white solid with a melting point of 205-207°C.
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-24-13-15-25(16-14-24)21-18-9-5-6-10-19(18)22-20(23-21)12-11-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDQDPUMJVETEK-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5909237.png)

![5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5909268.png)
![3-({2-methoxy-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}methyl)benzoic acid](/img/structure/B5909276.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide](/img/structure/B5909278.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide](/img/structure/B5909285.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine](/img/structure/B5909290.png)



![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylacrylamide](/img/structure/B5909315.png)
![(2-chloro-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909319.png)
![(2-chloro-4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909329.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909335.png)